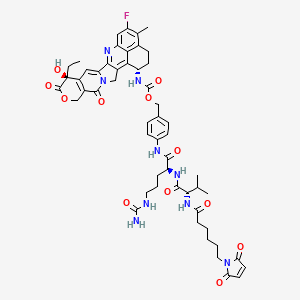

MC-Val-Cit-PAB-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H60FN9O12 |

|---|---|

Molecular Weight |

1034.1 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C53H60FN9O12/c1-5-53(73)34-22-39-46-32(24-63(39)49(69)33(34)26-74-50(53)70)44-36(17-16-31-28(4)35(54)23-38(58-46)43(31)44)60-52(72)75-25-29-12-14-30(15-13-29)57-47(67)37(10-9-20-56-51(55)71)59-48(68)45(27(2)3)61-40(64)11-7-6-8-21-62-41(65)18-19-42(62)66/h12-15,18-19,22-23,27,36-37,45,73H,5-11,16-17,20-21,24-26H2,1-4H3,(H,57,67)(H,59,68)(H,60,72)(H,61,64)(H3,55,56,71)/t36-,37-,45-,53-/m0/s1 |

InChI Key |

LTDBDCBQBJSDFT-AZRSLHAWSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-Exatecan

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of antibody-drug conjugates (ADCs) utilizing the MC-Val-Cit-PAB-Exatecan drug-linker system. This system combines the target specificity of a monoclonal antibody with a potent topoisomerase I inhibitor, Exatecan (B1662903), through a stable yet cleavable linker. This document details the function of each component, the mechanism of payload delivery and action, and provides illustrative experimental protocols and quantitative data relevant to the preclinical evaluation of such ADCs.

Introduction to the this compound ADC Platform

The this compound platform represents a sophisticated approach in targeted cancer therapy. It is composed of three key components:

-

Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen on the surface of cancer cells. The choice of mAb is critical and depends on the cancer type being targeted.

-

Exatecan Payload: A highly potent, synthetic derivative of camptothecin (B557342) that inhibits topoisomerase I, an enzyme essential for DNA replication and transcription.[1][2]

-

MC-Val-Cit-PAB Linker System: A multi-component linker designed to be stable in systemic circulation and to release the Exatecan payload specifically within the target cancer cells.

The overarching goal of this ADC is to deliver the cytotoxic payload directly to the tumor, thereby maximizing efficacy while minimizing off-target toxicity.

Core Mechanism of Action

The mechanism of action of an this compound ADC can be delineated into a multi-step process, beginning with systemic administration and culminating in the induction of apoptosis in the target cancer cell.

Circulation and Tumor Targeting

Following intravenous administration, the ADC circulates in the bloodstream. The maleimidocaproyl (MC) component of the linker ensures a stable covalent attachment of the drug-linker complex to the monoclonal antibody, typically through cysteine residues.[3][4] The stability of the overall construct in plasma is crucial to prevent premature release of the toxic payload, which could lead to systemic toxicity.[3][5] The monoclonal antibody component of the ADC directs it to the tumor site by binding to its specific target antigen on the surface of cancer cells.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis. The resulting endosome traffics through the endo-lysosomal pathway, where it fuses with a lysosome.

Linker Cleavage and Payload Release

The lysosome provides the specific enzymatic environment required for the cleavage of the Val-Cit-PAB linker. The dipeptide Valine-Citrulline (Val-Cit) is a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[6][7] Cathepsin B cleaves the peptide bond between Citrulline and the p-aminobenzyl alcohol (PAB) spacer.[6] This cleavage event triggers a self-immolation cascade of the PAB spacer, leading to the release of the Exatecan payload in its unmodified, active form into the cytoplasm of the cancer cell.[7]

Exatecan-Mediated Cytotoxicity

Once released, Exatecan, a potent topoisomerase I inhibitor, exerts its cytotoxic effect.[1][5]

-

Topoisomerase I Inhibition: Topoisomerase I is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][2][8]

-

Stabilization of the Cleavage Complex: Exatecan intercalates into the DNA-topoisomerase I complex and stabilizes it, preventing the re-ligation of the single-strand break.[1][2][8]

-

DNA Damage and Apoptosis: The collision of the replication fork with this stabilized complex leads to the formation of irreversible DNA double-strand breaks.[8] This extensive DNA damage triggers a cellular stress response, leading to the phosphorylation of H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks, and ultimately initiates the apoptotic cascade, resulting in programmed cell death.[9]

Data Presentation: Quantitative Analysis

The following tables provide an illustrative summary of the types of quantitative data generated during the preclinical evaluation of an ADC with the this compound system. The values presented are hypothetical and representative of typical findings for such a molecule.

Table 1: In Vitro Cytotoxicity

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Exatecan (Free Drug) IC50 (nM) |

| Cell Line A | High | 0.5 | 1.5 |

| Cell Line B | Medium | 5.2 | 1.8 |

| Cell Line C | Low/Negative | >1000 | 2.0 |

Table 2: Pharmacokinetic Parameters in Preclinical Models

| Species | ADC Half-life (t½) (days) | Clearance (mL/day/kg) | Free Payload in Plasma (AUC) |

| Mouse | 5.8 | 15.2 | Low |

| Cynomolgus Monkey | 8.2 | 8.5 | Very Low |

Table 3: In Vivo Efficacy in Xenograft Model (Cell Line A)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| Vehicle Control | - | 0 | 0/10 |

| Non-binding ADC | 5 | 15 | 0/10 |

| Test ADC | 1 | 65 | 2/10 |

| Test ADC | 5 | 98 | 8/10 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an ADC's performance. Below are representative protocols for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

Methodology: Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

-

Sample Preparation: The ADC is typically reduced to separate the light and heavy chains.

-

HIC Analysis: The reduced sample is injected onto a HIC column. The separation is based on the hydrophobicity of the antibody chains, which increases with the number of conjugated drug-linkers. The peak areas for each species (e.g., light chain with 0 or 1 drug, heavy chain with 0, 1, 2, or 3 drugs) are integrated.

-

LC-MS Analysis: The intact or reduced ADC is analyzed by LC-MS to determine the mass of each species, confirming the number of attached drug-linkers.

-

DAR Calculation: The average DAR is calculated as a weighted average of the different drug-loaded species based on their relative peak areas.[7][10][]

In Vitro Cytotoxicity Assay (MTT Assay)

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability.

-

Cell Seeding: Cancer cells (both antigen-positive and antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free Exatecan for a period of 72-120 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based buffer).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by fitting the data to a sigmoidal dose-response curve.[1][8][12][13]

Plasma Stability Assay

Methodology: The stability of the ADC is assessed in plasma from different species (e.g., mouse, human).

-

Incubation: The ADC is incubated in plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days).

-

Sample Analysis: At each time point, an aliquot is taken and analyzed, often by an affinity capture LC-MS method. The ADC is captured from the plasma using an anti-human Fc antibody, and the average DAR is measured.

-

Data Analysis: The change in average DAR over time is determined to assess the rate of drug deconjugation.[3][5][6][14]

In Vivo Efficacy Study in Xenograft Models

Methodology: The anti-tumor activity of the ADC is evaluated in immunodeficient mice bearing human tumor xenografts.

-

Tumor Implantation: Cancer cells expressing the target antigen are implanted subcutaneously into mice.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, non-binding ADC control, test ADC at various doses). The ADC is administered, typically intravenously.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[15][16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall mechanism of action of an this compound ADC.

Caption: Downstream signaling pathway of Exatecan-induced apoptosis.

Caption: A typical experimental workflow for the preclinical evaluation of an ADC.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hpst.cz [hpst.cz]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ADC Plasma Stability Assay [iqbiosciences.com]

- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to MC-Val-Cit-PAB-Exatecan in Oncology

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Targeted Chemotherapy with Antibody-Drug Conjugates

MC-Val-Cit-PAB-Exatecan is a critical component in the design of advanced antibody-drug conjugates (ADCs), a class of biopharmaceuticals that deliver highly potent cytotoxic agents directly to cancer cells.[1][2][3] This targeted approach aims to enhance the therapeutic window of potent chemotherapeutics by maximizing their efficacy at the tumor site while minimizing systemic toxicity.[4][5] The this compound drug-linker is comprised of four key components: a maleimidocaproyl (MC) group for stable conjugation to an antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl (PAB) spacer, and the potent topoisomerase I inhibitor, exatecan (B1662903), as the cytotoxic payload.[3][6][7]

Mechanism of Action: A Multi-Step Targeted Assault on Cancer Cells

The therapeutic action of an ADC utilizing the this compound system is a precisely orchestrated sequence of events, beginning with selective targeting and culminating in cancer cell death.

-

Target Binding and Internalization: The ADC, via its monoclonal antibody component, binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an endosome.[2]

-

Lysosomal Trafficking and Enzymatic Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome are crucial for the next step.[2][] The Val-Cit dipeptide within the linker is specifically designed to be recognized and cleaved by cathepsin B.[6][][9]

-

Payload Release: Cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the active exatecan payload into the cytoplasm of the cancer cell.[10]

-

Induction of Apoptosis: Once released, exatecan, a potent derivative of camptothecin, inhibits the nuclear enzyme topoisomerase I.[4][11][12] This enzyme is essential for relieving torsional stress in DNA during replication and transcription.[4] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand breaks which are converted into lethal double-strand breaks during DNA replication.[4][13] This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[4]

-

Bystander Effect: A key advantage of using exatecan as a payload is its ability to induce a "bystander effect."[5][14][15] Due to its membrane permeability, released exatecan can diffuse out of the targeted cancer cell and kill neighboring, potentially antigen-negative, cancer cells within the tumor microenvironment.[4][16] This enhances the overall anti-tumor activity, especially in heterogeneous tumors where antigen expression may vary.[15][16]

Quantitative Data

Table 1: In Vitro Cytotoxicity of Exatecan

| Cell Line | Cancer Type | IC50/GI50 (ng/mL) | Reference(s) |

| Breast Cancer (Avg.) | Breast | 2.02 | [12][17] |

| Colon Cancer (Avg.) | Colon | 2.92 | [12][17] |

| Gastric Cancer (Avg.) | Gastric | 1.53 | [12][17] |

| Lung Cancer (Avg.) | Lung | 0.877 | [12][17] |

| PC-6 | Lung | 0.186 | [1] |

| PC-6/SN2-5 (SN-38 resistant) | Lung | 0.395 | [1] |

| MOLT-4 | Acute Leukemia | pM range | [13] |

| CCRF-CEM | Acute Leukemia | pM range | [13] |

| DU145 | Prostate | pM range | [13] |

| DMS114 | Small Cell Lung | pM range | [13] |

| SK-BR-3 (HER2+) | Breast | sub-nM range | [18] |

Table 2: In Vitro Cytotoxicity of Exatecan-Based ADCs

| ADC | Target | Cell Line (Target Status) | IC50 (nM) | Reference(s) |

| IgG(8)-EXA | HER2 | SK-BR-3 (HER2+) | 0.41 ± 0.05 | [18] |

| Mb(4)-EXA | HER2 | SK-BR-3 (HER2+) | 14.69 ± 6.57 | [18] |

| Db(4)-EXA | HER2 | SK-BR-3 (HER2+) | 1.58 ± 0.36 | [18] |

| Irrelevant IgG(8)-EXA | N/A | SK-BR-3 (HER2+) | > 30 | [18] |

| IgG(8)-EXA | HER2 | MDA-MB-468 (HER2-) | > 30 | [18] |

Table 3: Preclinical Pharmacokinetic Parameters of Exatecan-Based ADCs in Mice

| ADC Analyte | Parameter | Value | Reference(s) |

| Total Antibody | Half-life (t½) | Varies based on antibody backbone and format | [4][11] |

| Antibody-Conjugated Drug (ADC) | Half-life (t½) | Generally shorter than total antibody | [4][11] |

| Unconjugated (Free) Payload | Clearance (CL) | Typically rapid | [4][11] |

| Mc-Val-Cit-PABOH linker | Half-life (t½) | 6.0 days (mice), 9.6 days (monkey) | [10] |

Experimental Protocols

Synthesis of MC-Val-Cit-PAB Linker

This protocol describes a common synthetic route for the MC-Val-Cit-PAB linker.[10][19][20]

Materials:

-

Fmoc-Val-Cit-OH

-

4-aminobenzyl alcohol

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or similar coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)

Procedure:

-

Synthesis of Fmoc-Val-Cit-PAB-OH:

-

Dissolve Fmoc-Val-Cit-OH and 4-aminobenzyl alcohol in a mixture of DCM and MeOH.

-

Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature overnight.

-

Purify the product by washing with an appropriate solvent (e.g., diisopropyl ether) and filtration to yield Fmoc-Val-Cit-PAB-OH.[19]

-

-

Fmoc Deprotection:

-

Coupling with Maleimidocaproic Acid:

-

Dissolve the deprotected dipeptide-spacer in DMF.

-

Add MC-OSu and a base (e.g., DIPEA).

-

Stir the reaction at room temperature.

-

Purify the final product, MC-Val-Cit-PAB-OH, using column chromatography.

-

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the release of the payload from an ADC in the presence of cathepsin B.[2][21]

Materials:

-

This compound ADC

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

HPLC system with a C18 column and a suitable detector (e.g., UV or mass spectrometer)

Procedure:

-

Reaction Setup:

-

Prepare a solution of the ADC in the assay buffer.

-

Initiate the reaction by adding a pre-determined concentration of activated Cathepsin B.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution to stop enzymatic activity.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Monitor the disappearance of the intact ADC peak and the appearance of the released payload peak over time.

-

-

Data Analysis:

-

Calculate the percentage of payload release at each time point.

-

Determine the rate of cleavage and the half-life of the ADC linker in the presence of Cathepsin B.

-

Cell Viability (Cytotoxicity) Assay

This assay measures the potency of the ADC against cancer cell lines.[13][18]

Materials:

-

Target-positive and target-negative cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound ADC and control ADC

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control ADC in cell culture medium.

-

Treat the cells with the different concentrations of the ADCs.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to untreated control cells.

-

Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Efficacy Study in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor activity of an exatecan-based ADC in a mouse xenograft model.[1][6]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells for implantation

-

This compound ADC and vehicle control

-

Calipers for tumor measurement

-

Analytical balance for body weight measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Allow the tumors to grow to a pre-determined size (e.g., 100-200 mm³).

-

-

Animal Randomization and Dosing:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer the ADC (e.g., intravenously) at a specified dose and schedule. The control group receives the vehicle.

-

-

Monitoring:

-

Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., twice a week).

-

Monitor the general health and behavior of the animals.

-

-

Endpoint:

-

The study is terminated when the tumors in the control group reach a pre-defined endpoint, or as per ethical guidelines.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.

-

Analyze body weight changes as an indicator of toxicity.

-

Visualizations

References

- 1. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 9. agilent.com [agilent.com]

- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Page loading... [wap.guidechem.com]

- 20. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

The Gatekeeper of Potency: A Technical Guide to the Val--Cit Linker in Antibody-Drug Conjugate (ADC) Technology

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) linker has emerged as a cornerstone in the design of Antibody-Drug Conjugates (ADCs), offering a sophisticated mechanism for the conditional release of cytotoxic payloads within the tumor microenvironment. This in-depth technical guide explores the multifaceted role of the Val-Cit linker, providing a comprehensive overview of its mechanism of action, impact on ADC efficacy and safety, and the experimental protocols essential for its characterization.

The Core Mechanism: Stability in Circulation, Cleavage in the Lysosome

The fundamental principle behind the Val-Cit linker lies in its differential stability. It is designed to be highly stable in the systemic circulation, preventing the premature release of the potent cytotoxic drug and minimizing off-target toxicity.[1][2] Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, the Val-Cit linker is trafficked to the lysosome.[3][4] Within this acidic organelle, the dipeptide is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][3][5]

This enzymatic cleavage initiates the release of the cytotoxic payload.[4] Often, the Val-Cit linker is used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[1][6] Following cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the efficient and traceless release of the unmodified, active drug into the cytoplasm of the cancer cell.[3]

Quantitative Data Presentation

The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing ADCs featuring the Val-Cit linker with those employing alternative linker technologies.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs

| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Key Findings |

| Val-Cit | MMAE | HER2+ | 14.3 | Demonstrates high potency with a cleavable linker strategy.[2][7] |

| Val-Ala | MMAE | HER2+ | 92 | Val-Ala can show less aggregation at high Drug-to-Antibody Ratios (DAR) compared to Val-Cit.[7] |

| cBu-Cit | - | - | - | Exhibited greater tumor suppression than Val-Cit ADC at the same dose in vivo.[8] |

| Sulfatase-cleavable | - | HER2+ | 61 | Demonstrated high plasma stability (>7 days) and high cytotoxicity.[7][8] |

| β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | Showed lower IC50 than the Val-Cit linker ADC.[7] |

| Non-cleavable (SMCC) | DM1 | HER2+ | 609 | Generally less potent in vitro compared to cleavable linkers, but with a wider therapeutic window.[2] |

Table 2: Comparative Plasma Stability and Maximum Tolerated Dose (MTD)

| Linker Type | Payload | Average DAR | Plasma Half-life (t½) | Maximum Tolerated Dose (MTD) | Key Findings |

| Val-Cit | MMAE | ~4 | Variable, prone to premature cleavage in mouse plasma.[8][9][10] | Lower compared to more stable linkers (e.g., 2.5 mg/kg in one study).[7] | While stable in human plasma, instability in mouse models can pose preclinical challenges.[9][10] |

| Val-Ala | MMAE | ~7 | - | Higher than Val-Cit-ADC (10 vs 2.5 mg/kg in one study).[7][8] | Lower hydrophobicity allows for higher DAR with less aggregation.[7] |

| EVCit (Glutamic acid-Val-Cit) | MMAF | - | ~12 days in mouse plasma | - | Addition of glutamic acid significantly improves stability in mouse plasma.[10] |

| Non-cleavable (SMCC) | MMAE | - | High | ~160 mg/kg (almost twofold that of a Val-Ala linker ADC).[8] | High plasma stability contributes to a wider therapeutic window and reduced off-target toxicity.[8] |

Table 3: Quantitative Assessment of the Bystander Effect

| ADC Linker | Payload | Antigen-Positive Cells | Antigen-Negative Cells | Finding |

| Val-Cit (cleavable) | MMAE | HER2+ (N87, BT474, SKBR3) | HER2- (MCF7) | Increased bystander killing of antigen-negative cells with an increasing fraction of antigen-positive cells.[4][11] |

| Non-cleavable | DM1 | HER2+ | HER2- | Significantly less bystander killing compared to the Val-Cit linker ADC. |

Experimental Protocols

Accurate and reproducible characterization of ADCs with Val-Cit linkers is paramount. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

-

Target cancer cell lines (adherent or suspension)

-

Complete cell culture medium

-

ADC of interest

-

Control antibody and free drug

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Remove the existing medium from the cells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from an ADC upon incubation with Cathepsin B.

Materials:

-

ADC with Val-Cit linker

-

Recombinant human Cathepsin B

-

Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-activate the recombinant Cathepsin B in the assay buffer according to the manufacturer's instructions.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution.

-

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload at each time point.

-

Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage rate.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

-

ADC of interest

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

LC-MS/MS system

Procedure:

-

Incubation: Spike the ADC into plasma at a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

-

ADC Capture: At each time point, take an aliquot of the plasma sample and add it to immunoaffinity beads to capture the ADC.

-

Washing: Wash the beads with PBS to remove unbound plasma proteins.

-

Elution and Analysis: Elute the ADC from the beads and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). Alternatively, the amount of free payload in the plasma supernatant can be quantified by LC-MS/MS after protein precipitation.

-

Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the plasma stability and half-life of the ADC.

In Vitro Bystander Effect Assay (Co-culture)

Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)

-

ADC of interest

-

96-well plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed each cell line in monoculture as controls. Allow cells to adhere overnight.

-

ADC Treatment: Treat the co-cultures and monocultures with a range of concentrations of the ADC. Include untreated wells as a control.

-

Incubation: Incubate the plates for 72-120 hours.

-

Imaging: At the end of the incubation, image the plates using a fluorescence microscope to visualize and count the number of viable GFP-expressing Ag- cells.

-

Data Analysis: Quantify the percentage of dead or growth-inhibited Ag- cells in the co-culture compared to the Ag- monoculture treated with the same ADC concentration. A significant increase in the death of Ag- cells in the co-culture indicates a bystander effect.

Mandatory Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE), a common payload delivered by Val-Cit linkers, is a potent anti-mitotic agent. Upon release into the cytoplasm, MMAE binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis through the activation of caspase cascades. Recent studies have also suggested that MMAE can activate the cGAS-STING pathway, potentially enhancing the anti-tumor immune response.

References

- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Exatecan as a Topoisomerase I Inhibitor Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (B1662903), a semi-synthetic, water-soluble derivative of camptothecin, has emerged as a highly potent topoisomerase I inhibitor for the development of antibody-drug conjugates (ADCs).[1] Its mechanism of action, centered on the trapping of the topoisomerase I-DNA cleavage complex, leads to catastrophic DNA damage and subsequent apoptotic cell death in rapidly dividing cancer cells.[2][3] This technical guide provides an in-depth overview of exatecan as an ADC payload, summarizing key preclinical data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by targeting and stabilizing the covalent complex formed between topoisomerase I (TOP1) and DNA.[2] Under normal physiological conditions, TOP1 transiently cleaves a single strand of DNA to relieve torsional stress during replication and transcription, after which it re-ligates the cleaved strand. Exatecan intercalates into the DNA at the site of cleavage and prevents the re-ligation step, thus trapping the TOP1-DNA complex.[3] This stabilization of the cleavage complex leads to the accumulation of single-strand DNA breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly lethal form of DNA damage.[2] The accumulation of these DNA breaks triggers a cascade of cellular events, including the activation of the DNA damage response (DDR) pathway and, ultimately, the induction of apoptosis.[4][5]

Signaling Pathway of Topoisomerase I Inhibition by Exatecan

Caption: Signaling pathway of an exatecan-based ADC leading to apoptosis.

Quantitative Data Summary

The potency of exatecan and its derivatives, both as standalone agents and as ADC payloads, has been extensively evaluated in preclinical models. The following tables summarize key quantitative data from these studies.

In Vitro Cytotoxicity of Exatecan and Comparator Payloads

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Exatecan | MOLT-4 | Leukemia | 0.26 | [6] |

| CCRF-CEM | Leukemia | 0.29 | [6] | |

| DU145 | Prostate | 0.63 | [6] | |

| DMS114 | Lung | 0.17 | [6] | |

| SN-38 | MOLT-4 | Leukemia | 2.8 | [6] |

| CCRF-CEM | Leukemia | 3.1 | [6] | |

| DU145 | Prostate | 12.3 | [6] | |

| DMS114 | Lung | 1.8 | [6] | |

| Topotecan | MOLT-4 | Leukemia | 13.9 | [6] |

| CCRF-CEM | Leukemia | 17.1 | [6] | |

| DU145 | Prostate | 41.5 | [6] | |

| DMS114 | Lung | 4.8 | [6] |

In Vitro Cytotoxicity of Exatecan-Based ADCs

| ADC | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |

| IgG(8)-EXA | HER2 | SK-BR-3 | Breast | 0.41 | [7] |

| Mb(4)-EXA | HER2 | SK-BR-3 | Breast | 9.36 | [7] |

| Db(4)-EXA | HER2 | SK-BR-3 | Breast | 14.69 | [7] |

| PRO-1184 | Folate Receptor Alpha | JEG-3 | Choriocarcinoma | 0.029 | [8] |

| OVCAR-3 | Ovarian | 0.0624 | [8] | ||

| PC-3 | Prostate | 0.2007 | [8] | ||

| PRO-1160 | CD70 | Caki-1 | Kidney | 0.0370 | [8] |

| 786-O | Kidney | 0.2916 | [8] | ||

| Raji | Lymphoma | 0.3592 | [8] | ||

| OBI-992 | TROP2 | NCI-H1975 | Lung | 0.1-1 | [9] |

In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC | Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Tra-Exa-PSAR10 | HER2 | NCI-N87 (Gastric) | 1 mg/kg, single dose | Outperformed DS-8201a | [10][11] |

| IgG(8)-EXA | HER2 | BT-474 (Breast) | 10 mg/kg, single dose | Tumor regression | [7] |

| CBX-12 | pH-sensitive peptide | MDA-MB-231 (Breast) | Combination with ceralasertib | Significant tumor growth inhibition | [2] |

| PRO-1184 | Folate Receptor Alpha | Various | - | Significant tumor volume reduction | [8] |

Pharmacokinetic Parameters of Exatecan-Based ADCs in Preclinical Models

| ADC | Species | Clearance (mL/day/kg) | Half-life (days) | Reference |

| Trastuzumab Deruxtecan | Rat | 15.6 | 3.9 | [12] |

| OBI-992 | Rat | 0.44 mL/hour/kg | - | [9] |

| PRO-1184 | Rat | - | - | [8] |

| PRO-1160 | Rat | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Topoisomerase I DNA Cleavage Assay

This assay is fundamental to determining the ability of a compound to stabilize the TOP1-DNA cleavage complex.

Methodology:

-

Substrate Preparation: A 117 base pair DNA oligonucleotide is 3'-end labeled with a radioactive or fluorescent marker.

-

Reaction Mixture: Recombinant human topoisomerase I is incubated with the labeled DNA substrate in a reaction buffer.

-

Drug Incubation: Exatecan, or other test compounds, are added to the reaction mixture at various concentrations. A control reaction without the drug is also prepared.

-

Incubation: The reaction mixtures are incubated to allow for the formation of the TOP1-DNA cleavage complexes.

-

Termination of Reaction: The reaction is stopped by the addition of a solution that denatures the protein, such as a buffer containing SDS.

-

Analysis: The resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis (PAGE). The amount of cleaved DNA is quantified to determine the potency of the inhibitor.[3]

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of the compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of the exatecan-based ADC for a specified period (e.g., 72-120 hours).[7]

-

Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence is measured using a microplate reader. The results are typically expressed as the concentration of the drug that inhibits cell growth by 50% (IC50).[6]

In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an exatecan-based ADC in a mouse xenograft model.

Methodology:

-

Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.[13][14]

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[14]

-

Drug Administration: Administer the exatecan-based ADC, vehicle control, and any comparator drugs according to the specified dosing regimen (e.g., intravenously, once or multiple times).[7][10]

-

Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week) throughout the study.[10]

-

Data Analysis: Analyze tumor growth inhibition and changes in body weight to assess efficacy and toxicity. Statistical analysis is performed to determine the significance of the observed effects.[14]

Experimental Workflow for Site-Specific ADC Conjugation

Caption: Workflow for the site-specific conjugation of exatecan to an antibody.

Conclusion

Exatecan has demonstrated significant potential as a topoisomerase I inhibitor payload in the development of next-generation antibody-drug conjugates. Its high potency, coupled with advancements in linker and conjugation technologies, has led to the generation of ADCs with promising preclinical activity and improved therapeutic indices. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to harness the full potential of exatecan in targeted cancer therapy. Further research and clinical evaluation of exatecan-based ADCs are warranted to translate these preclinical findings into effective treatments for patients with cancer.

References

- 1. Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TOP1 inhibition induces bifurcated JNK/MYC signaling that dictates cancer cell sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer [frontiersin.org]

- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the PAB Self-Immolative Spacer Function in Drug Release

Audience: Researchers, scientists, and drug development professionals.

Introduction

The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of modern targeted drug delivery systems, most notably in the field of Antibody-Drug Conjugates (ADCs). Its primary function is to act as a stable bridge between a targeting moiety, such as a monoclonal antibody, and a potent cytotoxic agent. The ingenious design of the PAB spacer ensures that the highly toxic payload remains inactive and securely attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity. Upon internalization into the target cancer cell, a specific triggering mechanism, often enzymatic cleavage, initiates a cascade of electronic rearrangements within the spacer, leading to its spontaneous and irreversible fragmentation. This "self-immolation" results in the release of the unmodified, fully active drug at the site of action, maximizing its therapeutic efficacy. This guide provides a detailed exploration of the PAB self-immolative spacer, covering its mechanism of action, critical data on its performance, and comprehensive experimental protocols for its evaluation.

Mechanism of Action: The Self-Immolative Cascade

The most prevalent application of the PAB spacer involves its conjunction with an enzymatically cleavable trigger, such as the dipeptide valine-citrulline (Val-Cit). This sequence is specifically recognized and cleaved by lysosomal proteases, particularly cathepsin B, which are often upregulated in the tumor microenvironment.

The drug release mechanism can be summarized in the following steps:

-

Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B cleaves the amide bond between the valine and citrulline residues of the linker.

-

Self-Immolation: The cleavage of the dipeptide exposes a free amine group on the PAB spacer. This initiates a spontaneous 1,6-elimination reaction. The electron-donating amine group triggers a cascade of electron shifts through the aromatic ring, leading to the fragmentation of the spacer.

-

Payload Release: The self-immolation process results in the release of the unmodified cytotoxic drug, along with the formation of aza-quinone methide and carbon dioxide as byproducts. The released drug is then free to exert its cytotoxic effect within the cancer cell.

Data Presentation

The following tables summarize key quantitative data related to the performance of ADCs utilizing PAB self-immolative spacers.

Table 1: Plasma Stability of Trastuzumab-vc-MMAE

| Species | Incubation Time (days) | % ADC Remaining (DAR) | Reference |

| Mouse (C57BL/6) | 0 | 100 (3.8) | [1] |

| 1 | ~90 | [1] | |

| 3 | ~75 | [1] | |

| 7 | ~60 | [1] | |

| Human | 5 | >95 | [2] |

| Rat | 6 | >96 | [3] |

| Cynomolgus Monkey | 6 | >99 | [3] |

This table illustrates the stability of a Trastuzumab-vc-MMAE ADC in plasma from different species. The data shows that the linker is significantly less stable in mouse plasma compared to human, rat, and cynomolgus monkey plasma, a critical consideration for preclinical model selection.

Table 2: In Vitro Cytotoxicity of PAB-based ADCs

| ADC/Payload | Cell Line | Target Antigen | IC50 (nM) | Reference |

| Trastuzumab-vc-MMAE | SK-BR-3 | HER2 | 0.055 | [2] |

| MCF-7 | HER2 (low) | >10 | [2] | |

| anti-CD22-ADC (PABE linker) | BJAB | CD22 | >100 | [4][5][6] |

| WSU-DLCL2 | CD22 | >100 | [4][5][6] | |

| MMAE (Free Drug) | U87MG | - | 0.3 | [7] |

| SK-MEL-28 | - | 0.5 | [7] | |

| SK-OV-3 | - | 0.2 | [7] | |

| A549 | - | 1.2 | [7] |

This table presents the half-maximal inhibitory concentration (IC50) values for various ADCs and the free payload MMAE. The data highlights the target-dependent cytotoxicity of the ADCs and provides a baseline for the potency of the released drug.

Table 3: Cathepsin B-Mediated Drug Release

| ADC | Incubation Time (hours) | % MMAE Released | Reference |

| anti-HER2-VC(S)-MMAE | 4 | ~100 | [8][9] |

| anti-HER2-VC(R)-MMAE | 4 | <5 | [8][9] |

This table demonstrates the stereospecificity of cathepsin B cleavage. The natural (S) isomer of the valine-citrulline linker leads to efficient drug release, while the unnatural (R) isomer is resistant to cleavage.

Experimental Protocols

Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature drug release in plasma from different species.

Methodology:

-

ADC Incubation:

-

Incubate the ADC (e.g., Trastuzumab-vc-MMAE) at a concentration of 0.1 mg/mL in plasma (human, mouse, rat, cynomolgus monkey) at 37°C.

-

Include a control group with the ADC incubated in a buffer (e.g., PBS, pH 7.4).

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

-

Immediately freeze the collected samples at -80°C to halt any further degradation.

-

-

Quantification of Intact ADC (DAR Analysis):

-

Thaw the plasma samples on ice.

-

Isolate the ADC from the plasma using affinity chromatography (e.g., Protein A or antigen-coated beads).

-

Analyze the intact ADC using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS).

-

Determine the average Drug-to-Antibody Ratio (DAR) at each time point by analyzing the mass spectra. A decrease in the average DAR over time indicates linker instability.

-

-

Quantification of Released Payload:

-

Thaw the plasma samples on ice.

-

Precipitate the proteins in the plasma samples by adding a threefold excess of cold acetonitrile (B52724).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the released (free) payload.

-

Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the free payload.

-

Use a standard curve of the pure payload to determine its concentration in the samples.

-

Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of drug release from the ADC upon enzymatic cleavage by cathepsin B.

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).

-

In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) and recombinant human cathepsin B (final concentration, e.g., 1 µM) in the reaction buffer.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Analysis:

-

Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Quench the enzymatic reaction by adding a threefold volume of cold acetonitrile containing an internal standard.

-

-

Quantification of Released Payload:

-

Centrifuge the quenched samples to pellet the precipitated enzyme and ADC.

-

Analyze the supernatant containing the released payload by LC-MS/MS.

-

Quantify the amount of released drug at each time point by comparing its peak area to that of the internal standard and using a standard curve.

-

Plot the concentration of the released drug over time to determine the release kinetics (e.g., half-life of release).

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., SK-BR-3 for HER2-positive and MCF-7 for HER2-low) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, the free drug, and a non-targeting control ADC in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubate the plate for 72-96 hours at 37°C with 5% CO2.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a non-linear regression analysis.

-

Mandatory Visualizations

References

- 1. ADC Plasma Stability Assay [iqbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Immolation of pâAminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of AntibodyâDrug Conjugates with Phenol-Containing Payloads - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

The Core of Precision Oncology: A Technical Guide to MC-Val-Cit-PAB-Exatecan Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. This technical guide provides an in-depth examination of ADCs utilizing the MC-Val-Cit-PAB-Exatecan drug-linker platform. Exatecan (B1662903), a highly potent derivative of camptothecin, functions as a topoisomerase I inhibitor, inducing catastrophic DNA damage in cancer cells.[1] The linker system, comprising a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, is engineered for stability in systemic circulation and efficient payload release within the tumor microenvironment.[] This document details the mechanism of action, summarizes key preclinical data, provides comprehensive experimental protocols for evaluation, and visualizes critical pathways and workflows to equip researchers and drug developers with the foundational knowledge for advancing this promising therapeutic modality.

Mechanism of Action

The therapeutic efficacy of an this compound ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the monoclonal antibody component.[3] This targeted binding initiates a cascade of events culminating in cancer cell death.

-

Binding and Internalization: The ADC circulates systemically and binds to a specific antigen expressed on the surface of tumor cells.[4] Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, initially forming an endosome.[4]

-

Lysosomal Trafficking and Linker Cleavage: The endosome matures and fuses with a lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.[][4] The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the Val-Cit dipeptide linker by cathepsin B.[] This cleavage is a critical step, as the Val-Cit linker is designed to be stable in the bloodstream but susceptible to enzymatic degradation within the lysosome.[5]

-

Payload Release: The cleavage of the Val-Cit linker triggers the collapse of the PAB self-immolative spacer, leading to the release of the active exatecan payload into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][6] By stabilizing the topoisomerase I-DNA cleavage complex, exatecan prevents the re-ligation of single-strand DNA breaks.[1][7] The collision of a replication fork with this stabilized complex leads to the formation of irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[6]

-

Bystander Effect: A key advantage of certain ADC platforms is the "bystander effect," where the released cytotoxic payload can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[8][9] The membrane permeability of the released exatecan payload can contribute to this effect, enhancing the ADC's efficacy in heterogeneous tumors where antigen expression may be varied.[10][11]

Mechanism of action for an this compound ADC.

Preclinical Data Summary

The preclinical evaluation of exatecan-based ADCs has demonstrated potent anti-tumor activity across a range of cancer models. The following tables summarize key quantitative data from representative studies.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs

| Cell Line | Cancer Type | Target Antigen | ADC Construct | IC50 (nM) | Reference |

| SKBR-3 | Breast Cancer | HER2 | Trastuzumab-Exatecan-PSAR10 (DAR 8) | ~0.05 | [12] |

| NCI-N87 | Gastric Cancer | HER2 | Trastuzumab-Exatecan-PSAR10 (DAR 8) | ~0.17 | [12] |

| BT-474 | Breast Cancer | HER2 | Trastuzumab-Exatecan-PSAR10 (DAR 8) | Low nM range | [12] |

| SK-BR-3 | Breast Cancer | HER2 | IgG(8)-EXA | ~0.1 | [10] |

IC50 values represent the concentration of ADC required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of Exatecan-Based ADCs

| Xenograft Model | Cancer Type | ADC Construct | Dose (mg/kg) | Outcome | Reference |

| NCI-N87 | Gastric Cancer | Tra-Exa-PSAR10 | 1 | Outperformed DS-8201a | [12] |

| HER2-positive | Breast Cancer | IgG(8)-EXA | Not Specified | Strong antitumor activity | [10] |

| HER2-positive | Breast Cancer | Mb(4)-EXA | Not Specified | Strong antitumor activity | [10] |

Tumor growth inhibition is a common metric for in vivo efficacy, often measured as a percentage reduction in tumor volume compared to a control group.

Table 3: Comparative Potency of Topoisomerase I Inhibitor Payloads

| Payload | Relative Potency | Reference |

| Exatecan | 2-10 fold more potent than SN38 and DXd | [13] |

| Deruxtecan (DXd) | More potent than irinotecan | [14] |

| SN-38 | Active metabolite of irinotecan | [14] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADCs. The following sections provide methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol is designed to assess the dose-dependent cytotoxic effect of an this compound ADC on antigen-positive and antigen-negative cancer cell lines.[15][16][17]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)[15]

-

This compound ADC

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15][18]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in complete medium.

-

Add 50 µL of the diluted ADC solutions to the appropriate wells. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).[17]

-

Incubate the plate for a period determined by the cell doubling time and ADC mechanism (typically 48-144 hours).[18]

-

-

MTT/XTT Assay:

-

For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[18] Carefully aspirate the medium and add 100-150 µL of solubilization solution.[15][18] Agitate on an orbital shaker for 10-15 minutes to dissolve the formazan (B1609692) crystals.[15]

-

For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions, often involving an electron-coupling reagent.[15] Add the mixture to each well and incubate for 2-4 hours at 37°C.[15]

-

-

Data Acquisition and Analysis:

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[15]

-

Subtract the absorbance of the blank wells.

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

-

Experimental workflow for an in vitro cytotoxicity assay.

In Vitro Bystander Effect Assay

This protocol is designed to evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.[8][19][20] A co-culture system is a common method for this assessment.[11]

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line, preferably labeled with a fluorescent protein (e.g., GFP) for easy identification.[17]

-

Complete growth medium

-

This compound ADC

-

96-well plates (clear or black-walled for fluorescence)

-

Imaging system or flow cytometer

Procedure:

-

Cell Seeding (Co-culture):

-

Prepare suspensions of both Ag+ and Ag- cells.

-

Seed a mixture of the two cell lines into 96-well plates at a defined ratio (e.g., 1:1, 1:3, 3:1 of Ag+:Ag-).[11] The total cell density should be optimized for the assay duration.

-

As a control, seed each cell line individually (monoculture).

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

ADC Treatment:

-

Prepare dilutions of the ADC. The concentrations should be chosen based on the known IC50 values for each cell line in monoculture. A key concentration is one that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.[11]

-

Add the ADC solutions to the co-culture and monoculture wells.

-

Incubate for the desired time period (e.g., 72-144 hours).

-

-

Data Acquisition:

-

Imaging-based: Use an automated imaging system to capture brightfield and fluorescent images at various time points. Quantify the number of viable GFP-labeled Ag- cells over time.

-

Flow Cytometry-based: At the end of the incubation period, harvest the cells from each well. Stain with a viability dye (e.g., Propidium Iodide or DAPI). Use a flow cytometer to differentiate the Ag- (GFP-positive) and Ag+ (GFP-negative) populations and quantify the viability of each.

-

-

Data Analysis:

-

Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in monoculture treated with the same ADC concentration.

-

A significant decrease in the viability of Ag- cells in the co-culture setting, beyond what is observed in the monoculture, indicates a bystander effect.[11]

-

Logical relationship in a bystander effect assay.

Conclusion

The this compound platform represents a highly promising strategy in the development of next-generation antibody-drug conjugates. The high potency of the exatecan payload, combined with a well-characterized and stable cleavable linker system, provides a strong foundation for creating ADCs with a wide therapeutic window.[13][21] The potential for a significant bystander effect further enhances its therapeutic utility against heterogeneous tumors.[10][12] The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers to rigorously evaluate and advance exatecan-based ADCs in the pursuit of more effective and targeted cancer therapies. Continued research focusing on optimizing the drug-to-antibody ratio, exploring novel antibody targets, and understanding mechanisms of resistance will be critical in realizing the full clinical potential of this technology.[12][13]

References

- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 13. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. agilent.com [agilent.com]

- 20. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the MC-Val-Cit-PAB-Exatecan Drug-Linker Conjugate for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MC-Val-Cit-PAB-Exatecan drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document delves into the individual components, the mechanism of action, and detailed protocols for the synthesis, conjugation, and evaluation of ADCs utilizing this advanced linker-payload system.

Core Components and Their Roles

The this compound conjugate is a sophisticated system designed for targeted delivery of a potent cytotoxic agent to cancer cells. Each component plays a crucial role in the stability, selectivity, and efficacy of the resulting ADC.

-

MC (Maleimidocaproyl): This component serves as the attachment point to the monoclonal antibody (mAb). The maleimide (B117702) group reacts with free sulfhydryl (-SH) groups on cysteine residues of the antibody, forming a stable covalent bond. The caproyl spacer provides distance between the antibody and the rest of the linker-drug, which can help to minimize interference with antibody binding and function.[1][2]

-

Val-Cit (Valine-Citrulline): This dipeptide is a key element for the targeted release of the payload.[3][4] It is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[4][5][6] This enzymatic cleavage ensures that the cytotoxic drug is released primarily inside the target cancer cells, minimizing systemic toxicity.[3][4]

-

PAB (p-aminobenzyl carbamate): PAB acts as a self-immolative spacer.[5][6] Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety spontaneously undergoes a 1,6-elimination reaction, releasing the active exatecan (B1662903) payload in an unmodified form.[5] This traceless release mechanism is critical for ensuring the full potency of the cytotoxic drug.

-

Exatecan: A highly potent, semi-synthetic, water-soluble derivative of camptothecin, exatecan is the cytotoxic payload of this conjugate.[7][8][9] It functions as a topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA complex, exatecan prevents the re-ligation of single-strand DNA breaks, leading to double-strand DNA breaks during replication and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[7][9][10] Its high potency and ability to induce a "bystander effect" make it an attractive payload for ADCs.[3][8] The bystander effect allows the released exatecan to diffuse out of the target cell and kill neighboring, antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[3]

Mechanism of Action of an this compound ADC

The following diagram illustrates the multi-step process through which an ADC utilizing the this compound linker-drug exerts its cytotoxic effect.

Caption: Mechanism of action of an this compound ADC.

Quantitative Data

The following tables summarize key quantitative data for exatecan and representative ADCs utilizing similar linker-payload technologies. It is important to note that direct comparisons of these values should be made with caution due to variations in experimental conditions, cell lines, and ADC constructs across different studies.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |

| Free Exatecan | SK-BR-3 | N/A | Subnanomolar | [9] |

| Free Exatecan | MDA-MB-468 | N/A | Subnanomolar | [9] |

| IgG(8)-EXA | SK-BR-3 | HER2 | 0.41 ± 0.05 | [9] |

| IgG(8)-EXA | MDA-MB-468 | HER2 | > 30 | [9] |

| Mb(4)-EXA | SK-BR-3 | HER2 | 9.36 ± 0.62 | [9] |

| T-DXd (Trastuzumab Deruxtecan) | SK-BR-3 | HER2 | 0.04 ± 0.01 | [9] |

| Tra-Exa-PSAR10 | NCI-N87 | HER2 | Low nanomolar | [11][12] |

| Exatecan | MOLT-4 | N/A | Significantly more active than other TOP1 inhibitors | [13] |

| Exatecan | CCRF-CEM | N/A | Significantly more active than other TOP1 inhibitors | [13] |

| Exatecan | DU145 | N/A | Significantly more active than other TOP1 inhibitors | [13] |

| Exatecan | DMS114 | N/A | Significantly more active than other TOP1 inhibitors | [13] |

Table 2: Pharmacokinetic Parameters of Exatecan-Based ADCs in Preclinical Models

| ADC Construct | Animal Model | Dose | Key Findings | Reference |

| Exatecan-based ADC | Sprague-Dawley Rats | 3 mg/kg (single IV) | Pharmacokinetic profile similar to unconjugated antibody | [11] |

| Exatecan-based ADC | Mice | Not specified | Excellent stability in circulation with no signs of payload loss or linker-cleavage | [14] |

| Trastuzumab-LP5 DAR8 | Mice | 0.25, 0.5, 1, 2 mg/kg | Antibody-like pharmacokinetic properties | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs with the this compound linker-drug.

Synthesis of this compound

The synthesis of the complete drug-linker conjugate is a multi-step process. The following is a representative synthetic scheme. For detailed, step-by-step procedures, refer to specialized chemical synthesis literature.[16][17]

Caption: Representative synthetic workflow for this compound.

Antibody-Drug Conjugation

This protocol describes the conjugation of the this compound drug-linker to a monoclonal antibody via maleimide-thiol chemistry.

Caption: Experimental workflow for ADC conjugation.

Protocol:

-

Antibody Preparation:

-

Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The recommended antibody concentration is typically between 5-10 mg/mL.[18]

-

-

Antibody Reduction:

-

Reduce the interchain disulfide bonds of the antibody to generate free sulfhydryl groups.

-

Use a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a specific molar excess and incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Drug-Linker Preparation:

-

Dissolve the this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10-20 mM).[18]

-

-

Conjugation Reaction:

-

Add the drug-linker stock solution to the reduced antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used to drive the reaction.[18]

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time to allow the maleimide group to react with the free thiols on the antibody.

-

-

Purification:

-

Remove unreacted drug-linker and other impurities from the ADC solution using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the level of aggregation using SEC.

-

Confirm the identity and purity of the ADC using mass spectrometry.

-

In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC on cancer cell lines.

Protocol (MTT/XTT Assay):

-

Cell Seeding:

-

Seed target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.[3]

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibody in cell culture medium.

-

Add the diluted solutions to the respective wells. Include untreated cells as a control.

-

-

Incubation:

-

Viability Assessment:

-

Add a tetrazolium salt solution (e.g., MTT or XTT) to each well and incubate for 2-4 hours.[3]

-

Add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using a non-linear regression model.[19]

-

In Vivo Efficacy Study

This protocol outlines a typical xenograft mouse model study to evaluate the anti-tumor activity of the ADC.

Protocol:

-

Tumor Implantation:

-

Animal Grouping and Dosing:

-

Randomize the mice into treatment and control groups.

-

Administer the ADC, control antibody, or vehicle intravenously at specified doses and schedules.[15]

-

-

Tumor Growth Monitoring: